3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH and a molecular weight of 210.11 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized imidazole compounds .
Scientific Research Applications
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride: Another imidazole derivative with similar structural features.
(1r,3r)-3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride: A stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNIGWFQZAIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NC=CN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-85-4 |
Source
|
Record name | 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.